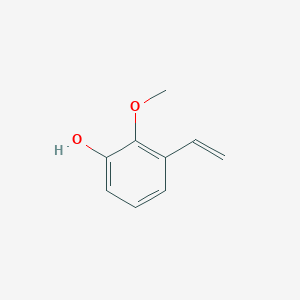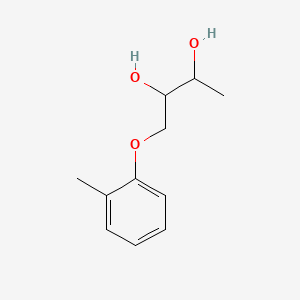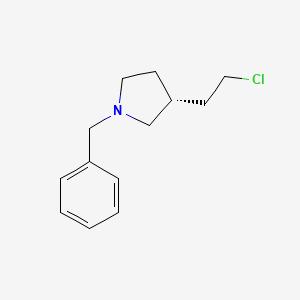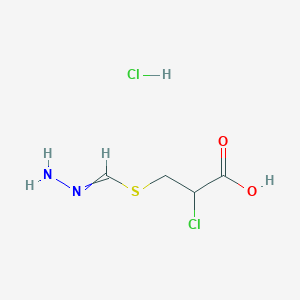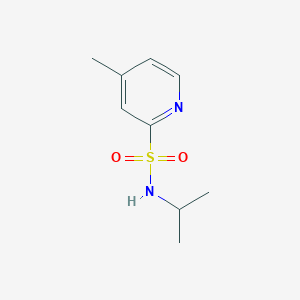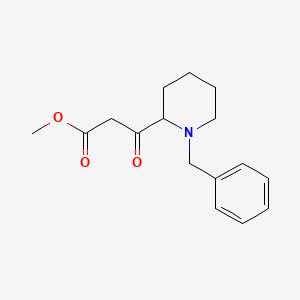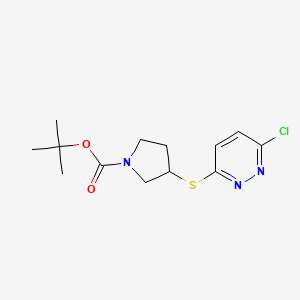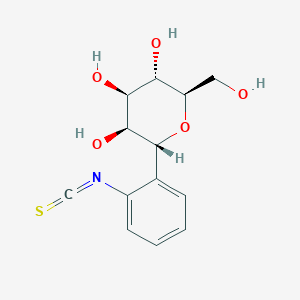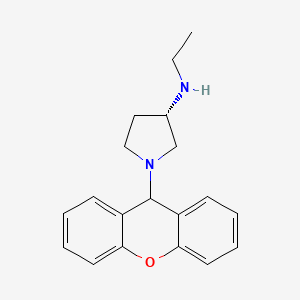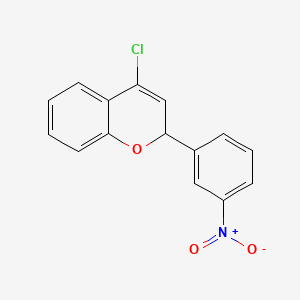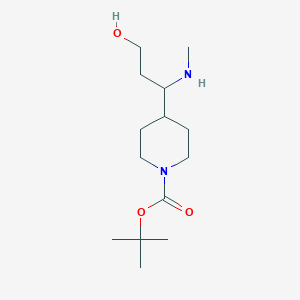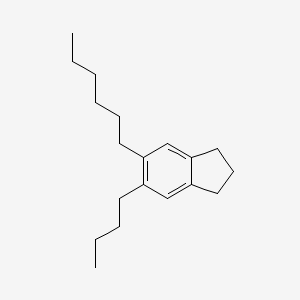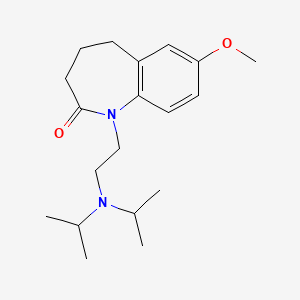
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the benzazepine class, which is characterized by a seven-membered ring containing nitrogen
Preparation Methods
The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include diisopropylamine, methoxybenzaldehyde, and other organic solvents .
Chemical Reactions Analysis
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- involves its interaction with specific molecular targets. The diisopropylamino group allows the compound to bind to receptors or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Compared to other benzazepine derivatives, 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- stands out due to its unique substituents. Similar compounds include:
- 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(dimethylamino)ethyl)-7-methoxy-
- 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(ethylamino)ethyl)-7-methoxy- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
54951-30-3 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[2-[di(propan-2-yl)amino]ethyl]-7-methoxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)20(15(3)4)11-12-21-18-10-9-17(23-5)13-16(18)7-6-8-19(21)22/h9-10,13-15H,6-8,11-12H2,1-5H3 |
InChI Key |
KXWARPSMGAVRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C(=O)CCCC2=C1C=CC(=C2)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


